Aluminum carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dialuminum;tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Al/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQREHKVAOVYBT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2(CO3)3, C3Al2O9 | |
| Record name | aluminium carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891680 | |
| Record name | Aluminum carbonate (Al2(CO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14455-29-9, 53547-27-6 | |
| Record name | Aluminum carbonate, basic [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014455299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053547276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum carbonate (Al2(CO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALUMINUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GA689N629 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Advanced Characterization of Aluminum Carbonate Materials
Spectroscopic Analysis for Chemical Bonding and Functional Groups
Spectroscopy offers powerful, non-destructive methods to probe the chemical bonding, functional groups, and surface properties of aluminum carbonate materials.
Raman spectroscopy is highly effective for identifying the vibrational modes of carbonate (CO₃²⁻) and, in some high-pressure phases, pyrocarbonate (C₂O₅²⁻) groups. Recent high-pressure synthesis has produced anhydrous aluminum carbonates, Al₂(CO₃)₃, and a mixed carbonate-pyrocarbonate, Al₂[C₂O₅][CO₃]₂, which were characterized using this technique. researchgate.net
The table below summarizes key Raman bands observed for dawsonite (B1143670). nih.gov
| Vibrational Mode | Observed Raman Shift (cm⁻¹) | Assignment |
| Symmetric Stretch (ν₁) | 1091, 1068 | CO₃²⁻ |
| OH Deformation | ~950 (centered) | Al-OH |
| OH Stretching | 3250, 3283, 3295 | O-H |
The presence of pyrocarbonate groups, characterized by a C-O-C bridge, has been identified in novel this compound phases synthesized at pressures exceeding 38 GPa. researchgate.net The Raman modes characteristic of the [C₂O₅]²⁻ group, often appearing between 700 cm⁻¹ and 1050 cm⁻¹, serve as a diagnostic feature for these high-pressure materials. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is invaluable for studying the interaction of carbonate species with aluminum-containing surfaces and for identifying the functional groups within this compound materials. In situ Attenuated Total Reflectance (ATR-FTIR) studies have been particularly insightful for understanding the speciation at the solid-water interface. cambridge.orgresearchgate.net
When amorphous aluminum hydroxide (B78521) is exposed to carbonate solutions, FTIR analysis shows the formation of inner-sphere complexes. cambridge.orgunl.edu The symmetry of the carbonate anion is lowered upon bonding to the aluminum oxide surface, resulting in the identification of complexed monodentate carbonate. cambridge.orgunl.edu Under certain conditions, such as reaction with 1.0 M sodium carbonate, amorphous aluminum hydroxide can transform into crystalline dawsonite [NaAl(CO₃)(OH)₂] and bayerite (α-Al(OH)₃). cambridge.orgresearchgate.net
In studies of dawsonite and related synthetic compounds, FTIR spectra show characteristic absorption bands for hydroxyl, carbonate, and ammonium (B1175870) (in synthetic variants) groups. acs.orgarizona.edu For dawsonite, a characteristic –CO₃ vibration is observed at 1395 cm⁻¹, with another strong band centered around 1577 cm⁻¹. kirj.ee The O–H stretching vibrations are also prominent, with a characteristic peak observed around 3278 cm⁻¹. kirj.ee Comparing natural and synthetic dawsonite via FTIR is a reliable method for identification. arizona.edugeoscienceworld.org
The following table presents typical FTIR absorption bands for dawsonite-type materials. acs.orgkirj.ee
| Functional Group | Observed Wavenumber (cm⁻¹) | Vibrational Assignment |
| Carbonate (CO₃²⁻) | ~1577 | Asymmetric Stretch |
| Carbonate (CO₃²⁻) | 1395 | Asymmetric Stretch |
| Hydroxyl (O-H) | ~3278 | O-H Stretch |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the near-surface region of a material. For this compound materials, XPS provides critical information on the aluminum, oxygen, and carbon environments.
The aluminum surface is highly reactive and typically presents with a surface oxide layer, which can also be hydrated or have adsorbed carbon dioxide in the form of surface carbonates. thermofisher.com In studies of aluminum-magnesium hydroxycarbonate, the Al 2p peak is used alongside Mg 2p, C 1s, and O 1s peaks to characterize the material. mdpi.com For a related layered double hydroxide with carbonate as the interlayer anion, the Al 2p peak was identified at a binding energy of 74.5 eV. mdpi.com In corrosion studies, XPS helps identify corrosion products like aluminum hydroxide (Al(OH)₃) on aluminum surfaces. diva-portal.org
The C 1s spectrum is particularly important for identifying carbonate. In aluminum-magnesium hydroxycarbonate, a broad and intense peak centered at 289.0 eV is attributed to the carbonate ions in the structure. mdpi.com Another C 1s peak at a lower binding energy (~285 eV) is typically assigned to "adventitious carbon," which is commonly found on surfaces exposed to the atmosphere. mdpi.com
The O 1s spectrum can often be deconvoluted to distinguish between different oxygen environments, such as oxides, hydroxides, and carbonates. mdpi.com For example, in layered double hydroxides, distinct peaks can be assigned to oxygen in hydroxyl groups, interlayer carbonate, and interlayer water. mdpi.com
A representative table of binding energies for an aluminum hydroxycarbonate material is shown below. mdpi.commdpi.com
| Element (Core Level) | Typical Binding Energy (eV) | Assignment |
| Al 2p | 74.5 | Al³⁺ in hydroxide/carbonate lattice |
| C 1s | 289.0 | Carbonate (CO₃²⁻) |
| C 1s | ~285.0 | Adventitious Carbon |
| O 1s | ~531.6 | Hydroxyl groups and/or Carbonate |
| Mg 2p | 50.9 | Mg²⁺ in hydroxycarbonate lattice |
Fourier Transform Infrared (FTIR) Spectroscopy for Adsorbed Species and Interfacial Speciation
Diffraction Studies for Crystalline Structure Determination
Diffraction techniques are essential for determining the crystal structure, phase purity, and lattice parameters of crystalline this compound materials.
X-ray diffraction (XRD) is the primary tool for identifying crystalline phases of this compound. mdpi.com The mineral dawsonite, for example, is orthorhombic and has a characteristic XRD pattern that allows for its identification in mineral assemblages. researchgate.net The three most intense diffraction peaks for dawsonite are typically observed at 2θ angles of approximately 15.4°, 26.9°, and 35.1°, which correspond to the (110), (200), and (221) crystallographic planes, respectively. acs.orgresearchgate.net
XRD is also used to monitor the synthesis and thermal decomposition of these materials. msaweb.orguio.no For instance, upon heating, the dawsonite crystal structure collapses around 350°C, becoming amorphous to X-rays before recrystallizing into sodium aluminate (NaAlO₂) at higher temperatures (~700°C). msaweb.orgosti.gov Furthermore, XRD studies have demonstrated a "memory effect" in synthetic ammonium dawsonite-type materials, where the structure, after becoming amorphous upon calcination, can be fully reconstructed by treatment with an ammonium carbonate solution. acs.org
The table below lists the principal XRD peaks for ammonium dawsonite. acs.org
| 2θ (°) (Cu Kα) | Miller Indices (hkl) |
| 15.4 | (110) |
| 26.9 | (200) |
| 35.1 | (221) |
Synchrotron X-ray diffraction, which provides a highly intense and collimated X-ray beam, is indispensable for studying materials under non-ambient conditions, such as high pressure. researchgate.net This technique has been crucial in the discovery and structural solution of novel anhydrous this compound phases. researchgate.net
Using a diamond anvil cell coupled with laser heating, researchers have synthesized Al₂(CO₃)₃ at pressures of 24–28 GPa and a previously unknown phase, Al₂[C₂O₅][CO₃]₂, containing both carbonate and pyrocarbonate groups, at pressures above 38 GPa. researchgate.net Synchrotron-based single-crystal X-ray diffraction was necessary to solve the complex crystal structures of these high-pressure phases, which can be recovered to ambient conditions. researchgate.net
High-pressure studies have also been conducted on related hydrated this compound compounds, such as tetracalcium this compound hydrate (B1144303) (3CaO·Al₂O₃·CaCO₃·11H₂O). kaust.edu.saosti.govresearchgate.net These experiments determine important material properties like the bulk modulus, which describes the substance's resistance to compression, and observe pressure-induced transformations or dehydration. kaust.edu.saosti.gov Such investigations into the behavior of aluminum-bearing carbonates under high pressure are critical for understanding geochemical processes deep within the Earth's mantle, where carbonate phases can be significant hosts for carbon. cambridge.orgacs.orgfrontiersin.org
X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Solving
Electron Microscopy for Morphological and Microstructural Characterization
Electron microscopy stands as a cornerstone technique for the detailed investigation of this compound and its related precursor materials. The high-resolution capabilities of both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide indispensable insights into the material's morphology, particle aggregation, nanoscale architecture, and structural transformations. These methods allow for direct visualization of the material's physical characteristics, which are intrinsically linked to its chemical properties and performance in various applications.
Scanning Electron Microscopy (SEM) for Particle Morphology and Aggregation
Scanning Electron Microscopy (SEM) is a powerful analytical tool used to generate high-resolution images of a sample's surface topography. mdpi.com By scanning the surface with a focused beam of electrons, SEM provides detailed information about particle shape, size distribution, and the state of aggregation, which are critical parameters determined by the synthesis conditions. mdpi.comnih.gov
Research into the synthesis of alumina (B75360) from aluminum-containing precursors demonstrates the utility of SEM in characterizing morphology. The choice of precipitating agent, for instance, has a significant impact on the final structure of the material. In one study, when sodium bicarbonate was used as the precipitant with an aluminum source, the resulting precursor, sodium basic this compound, formed fused aluminum oxide particles with an average size of 80 nm after calcination. mdpi.com These particles were observed via SEM to be interconnected with poor dispersion. mdpi.com In contrast, using ammonium bicarbonate as the precipitant led to the formation of rod-shaped structures. mdpi.com The precursor, identified as sodium basic aluminum ammonium carbonate, appeared as irregular rods about 800 nm in length and 60 nm in diameter, which transformed into shorter, 200 nm long rod-shaped aluminum oxide particles upon heating. mdpi.com
Similarly, in the synthesis of aluminum-doped zinc oxide (AZO) nanomaterials from hydrotalcite-like zinc this compound sheets, SEM analysis confirmed the formation of distinct morphologies. researchgate.net The resulting AZO materials were identified as having nanorod and nanoplate shapes, with lengths ranging from 200 nm to 974 nm and diameters between 116.1 nm and 269.5 nm. researchgate.net The aggregation state of particles, which can affect material properties, is also readily assessed with SEM. For example, studies on various carbonate-containing nanoparticles have used SEM to observe the degree of particle agglomeration. scielo.br
Table 1: SEM Characterization of this compound Precursors and Derivatives
| Precursor/Derivative Material | Synthesis Details | Observed Morphology (via SEM) | Particle Size/Dimensions | Reference |
|---|---|---|---|---|
| Alumina (from Sodium Basic this compound) | Precipitant: Sodium Bicarbonate | Fused, interconnected particles with poor dispersion | ~80 nm | mdpi.com |
| Alumina (from Sodium Basic Aluminum Ammonium Carbonate) | Precipitant: Ammonium Bicarbonate | Irregular rod-shaped precursor; short rod-shaped final product | Precursor: ~800 nm length, ~60 nm diameter; Final: ~200 nm length | mdpi.com |
| Aluminum-Doped Zinc Oxide (AZO) | From Zinc this compound precursor | Nanorods and nanoplates | Length: 200-974 nm; Diameter: 116.1-269.5 nm | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanoscale Structure and Phase Transformation Studies
Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the characterization of materials at the nanoscale and even the atomic level. acs.orgcambridge.org This makes it an essential tool for examining the internal structure of nanoparticles, identifying crystal phases, and observing dynamic processes like phase transformations in real-time (in-situ TEM). mdpi.comsciopen.com
The thermal decomposition of ammonium this compound hydroxide (AACH), a common precursor for alumina, has been extensively studied using TEM. jst.go.jposti.gov These investigations have elucidated the complex sequence of phase transformations that occur as AACH is heated. The process begins with the decomposition of AACH into an amorphous alumina, which subsequently transforms into intermediate crystalline phases before reaching the final stable α-alumina form. jst.go.jposti.gov TEM analysis has been crucial in identifying these intermediate products, such as γ- and θ-alumina. jst.go.jp
Crucially, TEM studies have revealed that the transformation from θ-alumina to α-alumina is dependent on particle size. osti.gov Through TEM-based particle distribution measurements, a critical particle size for θ-alumina was determined to be approximately 30 nm. osti.gov The maximum observed particle size for θ-alumina was around 30 nm, while the minimum particle size for the resulting α-alumina was about 40 nm. jst.go.jp Furthermore, TEM results have provided insight into the crystallographic mechanism of this transformation, suggesting it occurs via a synchro-shear mechanism. jst.go.jposti.gov Environmental TEM (ETEM) has also been employed to observe the morphology of AACH and the resulting alumina at different temperatures, noting that no dramatic changes were found during the course of the transformation. researchgate.net
Table 2: TEM Analysis of Phase Transformations in this compound Precursors
| Precursor Material | Transformation Pathway | Key TEM Findings | Particle Size Data (from TEM) | Reference |
|---|---|---|---|---|
| Ammonium this compound Hydroxide (AACH) | AACH → Amorphous Alumina → γ-Alumina → θ-Alumina → α-Alumina | Identified intermediate phases; transformation to α-alumina always proceeds via θ-alumina. jst.go.jposti.gov The transformation mechanism is suggested to be synchro-shear. jst.go.jposti.gov | Critical size for θ- to α-alumina transformation: ~30 nm. osti.gov Max θ-alumina size: ~30 nm; Min α-alumina size: ~40 nm. jst.go.jp | jst.go.jposti.gov |
Thermodynamic and Kinetic Investigations of Aluminum Carbonate Transformation
Decomposition Pathways and End-Products of Aluminum Carbonates
The thermal decomposition of aluminum carbonate is a critical process, particularly for producing aluminum oxide (alumina). The idealized reaction for the decomposition of anhydrous this compound shows a breakdown into solid aluminum oxide and carbon dioxide gas. vaia.combrainly.com
Idealized Decomposition Reaction: Al₂(CO₃)₃(s) → Al₂O₃(s) + 3CO₂(g) vaia.combrainly.com
In practice, this process is observed through the heating of its precursor compounds. For instance, ammonium (B1175870) aluminum hydroxycarbonate, a dawsonite-type intermediate, decomposes at temperatures between 130°C and 320°C to yield quality alumina (B75360). google.comgoogle.com Further calcination at higher temperatures, such as 500°C to 800°C, can produce specific phases like gamma-theta alumina. google.com
Studies on various hydroxycarbonate precursors reveal a multi-step decomposition process. akjournals.com
Initial Step (Below 200°C): Loss of physically adsorbed and intercalated water molecules (dehydration). mdpi.com
Intermediate Step (approx. 200°C - 350°C): Removal of hydroxyl groups from the compound's layers (dehydroxylation). mdpi.com
Final Step (Above 350°C): Liberation of carbonate ions and the complete decomposition of the hydroxy layers to form metal oxides. mdpi.com
The final phase of the resulting aluminum oxide (e.g., γ-Al₂O₃, α-Al₂O₃) is dependent on the final decomposition temperature.
This compound is exceptionally susceptible to hydrolysis in the presence of water, even atmospheric moisture. stackexchange.comquora.com This instability is due to it being a salt of a very weak acid and a weak base. stackexchange.com The reaction with water leads to its decomposition into the more stable aluminum hydroxide (B78521) and carbon dioxide. stackexchange.comsciencemadness.org
Hydrolysis Reaction: Al₂(CO₃)₃(s) + 3H₂O(l) → 2Al(OH)₃(s) + 3CO₂(g) stackexchange.com
The aluminum hydroxide (Al(OH)₃) product can form in various crystalline structures, such as bayerite or pseudoboehmite, or as an amorphous gel. nih.gov The presence of carbonate ions during the hydrolysis of aluminum compounds can, however, stabilize the resulting aluminum hydroxycarbonate gel, preventing the rapid crystallization that occurs in their absence. nih.gov
Thermal Decomposition Mechanisms Leading to Aluminum Oxide and Carbon Dioxide Evolution
Factors Governing the Stability of this compound Compounds
The profound instability of this compound is rooted in the fundamental properties of the aluminum cation (Al³⁺). The Al³⁺ ion possesses a high positive charge packed into a very small ionic radius, resulting in a high charge density. stackexchange.comquora.comlibretexts.org
According to chemical principles, a cation with a high charge density has a strong distorting effect on the electron cloud of a nearby anion, a phenomenon known as polarization. libretexts.orgchemguide.co.ukreddit.com The highly polarizing Al³⁺ ion distorts the large carbonate anion (CO₃²⁻), weakening the internal carbon-oxygen (C-O) bonds. stackexchange.comreddit.com This polarization facilitates the breaking of a C-O bond, leading to the formation of a stable carbon dioxide molecule (CO₂) and an oxide ion (O²⁻). stackexchange.comstackexchange.com The greater the polarization, the lower the temperature required to induce decomposition. rsc.org This effect is significantly more pronounced for the triply charged, small aluminum ion compared to larger, less charged cations like those of the alkali or alkaline earth metals, rendering their carbonates far more thermally stable. stackexchange.comlibretexts.orgchemguide.co.uk
The stability of this compound is acutely sensitive to its immediate environment.
Moisture: The presence of water or humidity is a primary factor causing degradation. stackexchange.comproplate.com Moisture facilitates hydrolytic decomposition, converting the carbonate into the more thermodynamically stable aluminum hydroxide. stackexchange.comosti.gov Even small amounts of absorbed moisture can weaken the material's structure. proplate.com
Acidity (pH): The compound's integrity is pH-dependent. In acidic conditions, carbonate ions react with protons (H⁺) to form carbonic acid (H₂CO₃), which readily decomposes into water and CO₂, driving the breakdown of the this compound structure. mdpi.com In alkaline environments, the formation of stable hydroxycarbonate minerals like dawsonite (B1143670) is favored. researchgate.net
Temperature: Increased temperature provides the necessary energy to overcome the activation energy for decomposition. proplate.com Heating accelerates the breakdown of the carbonate structure, leading to the release of carbon dioxide and the formation of aluminum oxide. vaia.comyoutube.com The rate of degradation processes, including corrosion, generally increases with higher temperatures. osti.govproplate.com
Role of Cation Charge Density and Polarization Effects on Carbonate Ion Stability
Kinetic Analysis of Decomposition and Phase Transformations
The kinetics of decomposition for this compound precursors are commonly investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). scientific.netcsu.edu.cn These methods track mass loss versus temperature and heat flow, allowing researchers to determine key kinetic parameters like activation energy (Ea) and the pre-exponential factor (A). scientific.netacs.org Isoconversional (model-free) and model-fitting methods are applied to this data to understand the reaction mechanisms. scientific.netacs.org
For example, a study on the dissolution of dawsonite [NaAl(CO₃)(OH)₂] at various temperatures and pH levels estimated an apparent activation energy (Ea) for the proton-promoted dissolution mechanism to be 49.43 kJ/mol. researchgate.net This value increased to 63.82 kJ/mol as conditions approached pH independence. researchgate.net Kinetic analysis of the thermal decomposition of basic cobalt carbonate, a related compound, showed that its decomposition involves distinct dehydroxylation and decarbonation steps with activation energies of 144 kJ/mol and 174 kJ/mol, respectively. csu.edu.cn
These kinetic studies are vital for predicting the stability of materials and for optimizing industrial processes that use this compound precursors to produce high-purity alumina for catalysts and ceramics. google.com
Data Table: Kinetic Parameters of Decomposition for Aluminum-Containing Carbonates and Hydroxides
| Precursor Material | Decomposition Step/Process | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Kinetic Model/Method | Source |
|---|---|---|---|---|---|
| Dawsonite [NaAl(CO₃)(OH)₂] | Proton-promoted dissolution | 22 - 77 | 49.43 - 63.82 | Rate Equation Fitting | researchgate.net |
| Ammonium this compound Hydroxide | Thermal Decomposition | Not Specified | Not Specified (Calculated) | Kissinger, Coats-Redfern | scientific.net |
| Gibbsite [Al(OH)₃] | Dehydroxylation (Boehmite formation) | 200 - 320 | ~157 | Isoconversional (OFW, KAS) | researchgate.net |
| Gibbsite [Al(OH)₃] | Dehydroxylation (γ-Al₂O₃ formation) | 425 - 600 | ~296 | Isoconversional (OFW, KAS) | researchgate.net |
Application of Non-Isothermal Kinetic Models (e.g., Kissinger, Coats-Redfern Equations)
To elucidate the kinetics of the thermal decomposition of this compound precursors under non-isothermal conditions (where the temperature is changed at a constant rate), model-fitting methods like the Kissinger and Coats-Redfern equations are frequently employed. These models analyze data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine key kinetic parameters, known as the kinetic triplet: the activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α).
The Kissinger equation is a widely used model-free method that determines the activation energy from the shift in the peak temperature of the reaction rate at different heating rates. The Coats-Redfern equation is an integral model-fitting method that involves fitting different solid-state reaction models to the experimental data to determine the most probable reaction mechanism alongside the activation energy and pre-exponential factor. chalmers.sechalmers.se
A key study in this area investigated the thermal decomposition kinetics of ammonium this compound hydroxide (AACH) in air using TG-DTA data. capes.gov.br The researchers applied both the Kissinger and Coats-Redfern equations to evaluate the process. capes.gov.br Their work successfully calculated the values for the activation energy (E), the pre-exponential factor (A), and the integral function of the thermal decomposition, providing a quantitative description of the transformation kinetics. capes.gov.br
While the specific values from the aforementioned study on AACH are not detailed in the available literature, data from related aluminum compounds, such as the decomposition of gibbsite (aluminum hydroxide), illustrate the typical parameters obtained through these analyses. The thermal decomposition of gibbsite also proceeds through several stages to form various alumina polymorphs, and its kinetic analysis provides a valuable comparison.
| Precursor Compound | Decomposition Stage | Kinetic Model/Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
|---|---|---|---|---|
| Ammonium this compound Hydroxide (AACH) | Decomposition to Alumina | Kissinger & Coats-Redfern | Calculated capes.gov.br | Calculated capes.gov.br |
| Gibbsite (Al(OH)3) | Partial dehydroxylation | Coats-Redfern (Avrami-Erofeev A3/2) | 157 | 7.58 × 1015 s-1 |
| Decomposition to Boehmite/χ-Al2O3 | Coats-Redfern (Second-order F2) | 243 | 3.73 × 1022 s-1 | |
| Transformation of Boehmite to γ-Al2O3 | Coats-Redfern (3/2-order F3/2) | 296 | 1.82 × 1019 s-1 |
Studies of Intermediate Aluminum Oxide Polymorphs Formed from Carbonate Precursors
The thermal decomposition of this compound precursors like ammonium this compound hydroxide (AACH), also known as ammonium dawsonite, is a multi-step process that yields various metastable, or transition, polymorphs of alumina before forming the most stable alpha-alumina (α-Al₂O₃) phase at high temperatures. jst.go.jpresearchgate.netazom.commdpi.com The specific sequence of these transformations and the temperatures at which they occur are critical in determining the final material's properties, such as surface area and porosity. researchgate.net
The typical transformation pathway for AACH begins with its decomposition at relatively low temperatures. The initial decomposition of the dawsonite-type intermediate occurs between approximately 130°C and 320°C, yielding an amorphous aluminum oxide. google.com This amorphous phase is the first solid intermediate in the transformation sequence. jst.go.jpresearchgate.netazom.com
Upon further heating (calcination), this amorphous alumina undergoes a series of phase transformations.
γ-Alumina (gamma-alumina): The amorphous material first crystallizes into γ-alumina. This phase can be obtained by calcining the AACH precursor at temperatures around 500°C. researchgate.net Alumina produced at this temperature from AACH can exhibit a very high surface area, sometimes exceeding 500 m²/g. researchgate.net
δ-Alumina (delta-alumina) and θ-Alumina (theta-alumina): As the calcination temperature increases, γ-alumina transforms into other transition polymorphs. Studies have identified both δ- and θ-alumina as subsequent intermediate phases. researchgate.net The formation of a gamma-theta phase alumina can be achieved by calcining the initial oxide product at temperatures between 500°C and 800°C. google.com Other studies pinpoint the formation of θ-alumina at temperatures around 1000°C. azom.com
α-Alumina (alpha-alumina): Finally, at temperatures typically above 1100°C, the transition aluminas transform into the thermodynamically stable, hexagonal α-alumina (corundum) phase. researchgate.netazom.com Studies have noted the crystallization of α-alumina occurring at temperatures between 1130°C and 1200°C from dawsonite precursors. researchgate.netazom.com
This sequential transformation allows for the production of different types of alumina tailored for specific applications by carefully controlling the calcination temperature and duration.
| Precursor | Calcination Temperature | Intermediate/Final Alumina Polymorph |
|---|---|---|
| Ammonium Aluminum Hydroxycarbonate (Dawsonite-type) | ~130°C - 320°C | Amorphous Aluminum Oxide google.com |
| Ammonium this compound Hydroxide (AACH) | ~400°C - 500°C | Amorphous Alumina, γ-Alumina researchgate.netazom.comresearchgate.net |
| Ammonium Aluminum Hydroxycarbonate (Dawsonite-type) | 500°C - 800°C | γ-Alumina / θ-Alumina phase mixture google.com |
| Ammonium this compound Hydroxide (AACH) | ~800°C - 1000°C | θ-Alumina azom.com |
| Ammonium this compound Hydroxide (AACH) | >1130°C - 1200°C | α-Alumina researchgate.netazom.com |
Interfacial and Surface Chemistry of Aluminum Carbonate Interactions
Adsorption Mechanisms of Carbonate Species on Aluminum Oxide and Hydroxide (B78521) Surfaces
The uptake of carbonate and bicarbonate ions onto the surfaces of aluminum oxides and hydroxides is primarily driven by specific adsorption, where a direct chemical bond is formed between the anion and the aluminum centers on the mineral surface. This process is distinct from non-specific adsorption, which is governed by weaker, long-range electrostatic forces.
At the interface between a mineral and an aqueous solution, two primary types of surface complexes can form: inner-sphere and outer-sphere complexes. researchgate.net
Outer-Sphere Complexes: In this configuration, the adsorbing ion remains separated from the mineral surface by at least one layer of water molecules. usda.gov The interaction is primarily electrostatic and is considered non-specific. usda.gov
Inner-Sphere Complexes: This involves the formation of a direct covalent or ionic bond between the adsorbing ion and the surface functional group, with no intervening water molecules. usda.gov This type of adsorption is highly specific and involves a strong chemical affinity between the ion and the surface. usda.gov
The adsorption of carbonate onto aluminum oxide and hydroxide surfaces is considered a specific adsorption process, leading to the formation of inner-sphere complexes. cambridge.orgunl.eduusda.gov Evidence for this is provided by electrophoretic mobility studies, which show that the presence of carbonate lowers the electrophoretic mobility and decreases the point of zero charge (PZC) of aluminum-containing minerals. cambridge.orgunl.eduresearchgate.net This indicates that the negatively charged carbonate ions are binding directly to the surface, making the surface potential more negative. Further support for inner-sphere complexation comes from spectroscopic analyses, which detect a lowering in the symmetry of the carbonate anion upon interaction with the aluminum oxide surface, a characteristic feature of direct bonding. cambridge.orgusda.govresearchgate.net
The formation of inner-sphere complexes by anions such as carbonate on oxide surfaces typically occurs through a ligand exchange mechanism. usda.govcambridge.org In this process, the incoming carbonate or bicarbonate ion displaces a surface ligand, most commonly a hydroxyl (-OH) or aquo (-OH2) group, from the coordination sphere of a surface aluminum atom. cambridge.orgusda.gov
This reaction can be conceptualized as the exchange of a surface hydroxyl group for a carbonate ion, leading to the direct coordination of the carbonate to the aluminum cation on the mineral surface. usda.gov Studies on various aluminum oxides and hydroxides have proposed that ligand exchange is the primary mechanism describing the interaction of both bicarbonate and carbonate with the surface functional groups. cambridge.orgacs.org The reaction is reversible, and the equilibrium is influenced by factors such as pH and the concentration of carbonate species in the solution. researchgate.net
Inner-Sphere and Outer-Sphere Complexation Models at Mineral-Water Interfaces
Impact of Carbonate Adsorption on Surface Charge Characteristics and Reactivity of Aluminum Phases
The specific adsorption of carbonate via inner-sphere complexation has a profound effect on the surface charge and subsequent reactivity of aluminum phases. The surface charge of aluminum hydroxides is determined by both the surface hydroxyl groups and the density of specifically adsorbed anions like carbonate. nih.gov
The adsorption of carbonate can also alter the chemical reactivity of aluminum phases. For instance, in carbonate-containing aluminum hydroxide gels, the reaction of structural carbonate during acid neutralization can disrupt the gel structure, increasing its porosity and surface area. researchgate.net Under certain conditions, high concentrations of carbonate can lead to the transformation of amorphous aluminum hydroxide into more crystalline phases, such as dawsonite (B1143670) [NaAl(CO₃)(OH)₂] and bayerite [α-Al(OH)₃]. cambridge.orgunl.eduusda.govresearchgate.net
Speciation of Adsorbed Inorganic Carbon Species in Aqueous Aluminum Systems
The exact nature of the carbonate species adsorbed onto aluminum surfaces has been investigated using techniques like attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy. These studies provide insight into the structure of the surface complexes formed.
On X-ray amorphous aluminum hydroxide, in situ ATR-FTIR studies have identified complexed monodentate carbonate as the exclusive adsorbed species in aqueous solutions with a pH range of 4.1 to 7.8. cambridge.orgunl.edu This holds true regardless of whether the initial reactant is sodium bicarbonate or sodium carbonate. cambridge.orgusda.gov In contrast, the more crystalline gibbsite (γ-Al(OH)₃) is less reactive and adsorbs significantly less carbonate than its amorphous counterpart. cambridge.orgunl.eduusda.gov However, it is likely that monodentate carbonate is also the primary complexed species on gibbsite. cambridge.orgacs.org
On other aluminum phases, the speciation can differ. Studies on γ-Al₂O₃ have shown that the adsorption of CO₂ leads to the formation of carbonates, bicarbonates, and linearly adsorbed CO₂ species. rsc.org On these surfaces, bicarbonates were found to be the most abundant and stable surface species. rsc.org
The table below summarizes the research findings on the speciation of adsorbed inorganic carbon on different aluminum phases.
| Aluminum Phase | Adsorbed Species Identified | pH Range | Method | Reference(s) |
| Amorphous Al(OH)₃ | Monodentate Carbonate Complex | 4.1 - 7.8 | ATR-FTIR | cambridge.org, unl.edu, usda.gov |
| Gibbsite (γ-Al(OH)₃) | Monodentate Carbonate Complex (probable) | Not specified | ATR-FTIR | cambridge.org, acs.org |
| γ-Al₂O₃ | Bicarbonates, Carbonates, Linearly Adsorbed CO₂ | Not specified | FTIR | rsc.org |
Geochemical and Environmental Dynamics of Aluminum and Carbonates
Natural Occurrence and Formation of Basic and Hydrated Aluminum Carbonate Minerals (e.g., Dawsonite (B1143670), Scarbroite)
Basic and hydrated this compound minerals are relatively uncommon in nature but play a significant role in specific geochemical environments. Their formation and stability are closely linked to the availability of aluminum, carbonate ions, and specific physicochemical conditions.
Geological Processes of Formation in Carbonate Rocks and Weathering Profiles
The formation of basic this compound minerals is often associated with the weathering of aluminum-containing rocks, including carbonate rocks. virginia.gov During weathering, primary minerals break down, and as a highly insoluble element, aluminum can remain and form new minerals. virginia.gov
Dawsonite (NaAlCO₃(OH)₂): This sodium aluminum hydroxycarbonate mineral typically forms in alkaline environments. It can be found in a variety of rock types, with feldspar (B12085585) sandstone being particularly favorable for its formation. researchgate.net The formation of dawsonite can occur through several inorganic processes, including the dissolution or pyrolysis of carbonate rocks and magmatic activity. researchgate.net It has been identified in formations such as the Rio Bonito Formation in the Paraná Basin, Brazil, where it crystallized within pores during diagenesis. researchgate.net Dawsonite is often found in Permian, Triassic, Cretaceous, and Paleogene formations at depths of 1,000 to 2,200 meters. researchgate.net Its occurrence can be as a replacement of other minerals, as cement, or as a filling in pore spaces. researchgate.net
Scarbroite (Al₅(CO₃)(OH)₁₃·5H₂O): This hydrated basic this compound is known to form in specific environments, such as hypersaline lakes. For instance, its occurrence has been documented in Muskiki Lake, Saskatchewan, Canada. umanitoba.ca Scarbroite is more resistant to decomposition in humid conditions compared to some other basic aluminum carbonates due to extensive hydrogen bonding in its structure.
Hydrothermal Synthesis and Stability in Earth's Crustal Environments
Hydrothermal processes, involving heated water, can lead to the synthesis of this compound minerals in the Earth's crust.
Dawsonite: Dawsonite can be synthesized hydrothermally in alkaline environments through reactions involving sodium carbonate, aluminum hydroxide (B78521), and carbon dioxide. Natural dawsonite formation is observed over a temperature range of 25–200 °C, while artificial synthesis can be achieved between 60–180 °C. researchgate.net However, it tends to dissolve at around 150 °C. researchgate.net The stability of dawsonite is favored in alkaline conditions. researchgate.net
General Hydrothermal Synthesis: The hydrothermal synthesis of aluminosilicates, which can be precursors to or associated with this compound minerals, is a well-established method. mdpi.commdpi.com This process typically involves treating a homogeneous aluminosilicate (B74896) gel under elevated temperature and pressure in an autoclave. mdpi.commdpi.com The pH of the starting solution is a critical factor influencing the final product. mdpi.com
Interplay of Carbonate Systems in Aqueous Aluminum Geochemistry
The carbonate system, which includes dissolved carbon dioxide (CO₂), carbonic acid (H₂CO₃), bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions, significantly influences the behavior of aluminum in natural waters. mcgill.ca
Influence of Carbonate on Aqueous Aluminum Speciation and Mobilization in Natural Waters
The speciation of aluminum, which refers to its different chemical forms, is a key factor controlling its solubility and mobility in aquatic environments. researchgate.net While aluminum can exist as various inorganic hydroxy species (e.g., Al³⁺, Al(OH)²⁺), the presence of carbonate can lead to the formation of aluminum-carbonate complexes. tandfonline.compublications.gc.ca
The formation of these complexes can enhance the mobility of aluminum in water. mdpi.com For instance, in groundwater systems, dissolved inorganic carbon, primarily as carbonate ions, can form soluble complexes with certain metals, increasing their concentrations in the water. mdpi.com This is particularly relevant in areas where the decomposition of organic matter releases both nitrate (B79036) and dissolved inorganic carbon, altering the groundwater chemistry and favoring the mobilization of naturally occurring metals. mdpi.com
However, it's important to note that aluminum-carbonate complexes are generally considered to be very weak and may not be significant in most natural waters compared to hydroxy and fluoride (B91410) complexes of aluminum. tandfonline.com The dominant inorganic forms of aluminum are often the free ion (Al³⁺) and its various hydroxo-complexes. publications.gc.ca
Mitigation of Aluminum Toxicity via Carbonate Presence in Aquatic Systems
Aluminum can be toxic to aquatic organisms, with the free Al³⁺ ion being a particularly toxic form. nih.gov The presence of carbonate can play a role in mitigating this toxicity.
The carbonate system acts as a pH buffer in many natural waters. imwa.info By controlling the pH, the carbonate system influences the speciation of aluminum. researchgate.net At near-neutral pH, aluminum tends to precipitate as aluminum hydroxides, which are less bioavailable and therefore less toxic than the dissolved forms. researchgate.net
Furthermore, increasing water hardness, which is often associated with the presence of carbonate minerals like calcite and dolomite (B100054), has been shown to have a protective effect against aluminum toxicity for fish and invertebrates. researchgate.net The calcium and magnesium ions released from the dissolution of these carbonate minerals are thought to contribute to this protective effect. researchgate.net
Carbon Dioxide-Water-Rock Interactions in Geochemical Carbon Sequestration
Geochemical carbon sequestration involves injecting carbon dioxide (CO₂) into deep geological formations, where it can be trapped through various mechanisms, including mineral trapping. pnnl.gov The interaction between CO₂, water, and the minerals in the host rock is a critical aspect of this process. uib.nogeoscienceworld.org
When CO₂ is injected into a saline aquifer, it dissolves in the formation water to form carbonic acid, which lowers the pH of the water. uib.noosti.gov This acidic brine then reacts with the surrounding rocks. geoscienceworld.orgosti.gov These reactions can lead to the dissolution of some minerals and the precipitation of new ones, including carbonate minerals. osti.govnih.gov
Aluminum-bearing minerals in the reservoir rock, such as feldspars and clays (B1170129), can react with the CO₂-rich brine. osti.govnih.gov The dissolution of these minerals releases aluminum ions into the water. These ions can then react with the dissolved carbonate to form stable carbonate minerals, effectively trapping the CO₂ in a solid, stable form. uib.nomdpi.com
One of the key minerals in this context is dawsonite . uib.no The formation of dawsonite is considered a significant mechanism for long-term CO₂ storage in certain geological formations. researchgate.netuib.no Numerical simulations of CO₂ injection into sandstone formations have shown that dawsonite can be a major secondary mineral that precipitates, accounting for a substantial portion of the total sequestered carbon. researchgate.netresearchgate.net
Geochemical Reaction Mechanisms within Carbonate Formations Following CO2 Injection
Upon injection into a geological reservoir, supercritical CO2 begins to dissolve into the formation water (brine). researchgate.netpnnl.gov This dissolution leads to the formation of carbonic acid (H2CO3), which then dissociates into bicarbonate (HCO3-) and hydrogen (H+) ions, significantly lowering the pH of the brine. uib.noacs.org
CO2(g) ⇌ CO2(aq) CO2(aq) + H2O ⇌ H2CO3(aq) H2CO3(aq) ⇌ H+(aq) + HCO3-(aq)
This newly acidic fluid becomes undersaturated with respect to many of the primary minerals present in the reservoir rock, including carbonates and aluminosilicates. acs.orgstanford.edu The increased acidity drives the dissolution of these minerals. In carbonate-rich formations, minerals like calcite (CaCO3) and dolomite (CaMg(CO3)2) will dissolve, buffering the pH and releasing calcium (Ca2+) and magnesium (Mg2+) ions into the solution. osti.govmdpi.com
Simultaneously, in many sedimentary basins suitable for CO2 storage, aluminosilicate minerals such as feldspars (e.g., albite - NaAlSi3O8), micas, and clays (e.g., kaolinite) are common constituents. uib.nouwyo.edu The acid attack promotes the dissolution of these minerals, which is a crucial step as it liberates aluminum (Al3+), silicon (Si4+), and various alkali and alkaline earth metals (e.g., Na+, K+, Ca2+, Mg2+) into the brine. ucl.ac.ukuib.no For instance, the dissolution of albite can be represented as:
NaAlSi3O8 (albite) + 8H+ → Na+ + Al3+ + 3H4SiO4 (silicic acid)
Formation of Secondary Carbonate and Aluminum-Containing Minerals in Geological Trapping
The dissolution of primary minerals and the subsequent increase in the concentration of dissolved ions can lead the brine to become supersaturated with respect to new, more stable mineral phases under the high-pCO2 conditions. uib.no The precipitation of these secondary minerals, particularly carbonates, is a vital mechanism for the long-term and secure storage of CO2, effectively locking the carbon into a solid mineral structure. mdpi.comosti.govucl.ac.uk
A significant secondary mineral predicted by numerous geochemical models in this context is dawsonite (NaAlCO3(OH)2). uwyo.eduresearchgate.net Dawsonite is an aluminum-bearing carbonate mineral that can sequester CO2. Its formation is particularly relevant in reservoirs where aluminosilicate minerals are present, providing the necessary aluminum, and where formation waters are rich in sodium. ucl.ac.ukuib.no The precipitation of dawsonite is favored by the high CO2 pressures typical of sequestration projects. uib.no The reaction can be summarized as the interaction between dissolved aluminum from silicates, sodium from the brine, and carbonate from the injected CO2. ucl.ac.uk
NaAlSi3O8 (albite) + CO2 + H2O ⇌ NaAlCO3(OH)2 (dawsonite) + 3SiO2 (quartz) ucl.ac.uk
The formation of dawsonite is a subject of ongoing research, as its widespread appearance is often predicted in simulations but less frequently observed in laboratory experiments or natural CO2 fields. uwyo.eduresearchgate.net Its stability is sensitive to factors such as CO2 pressure, pH, temperature, and the aqueous activities of sodium and aluminum. uib.noucl.ac.uk Should the CO2 pressure decrease over time, dawsonite could become unstable and redissolve, potentially releasing the trapped CO2 unless other trapping mechanisms are effective. uib.no
Besides dawsonite, a variety of other secondary minerals can form depending on the specific rock mineralogy and brine chemistry. osti.gov In reservoirs rich in calcium, magnesium, and iron, the dissolution of primary minerals provides the cations for the precipitation of other secondary carbonates. yale.edu
The table below summarizes key secondary minerals that may form during geological CO2 sequestration.
| Mineral Name | Chemical Formula | Cation Source Minerals | Significance in CO2 Sequestration |
| Dawsonite | NaAlCO3(OH)2 | Aluminosilicates (e.g., Albite, Kaolinite) ucl.ac.ukuwyo.edu | Traps both CO2 and aluminum; formation predicted in Na-rich, aluminosilicate-bearing reservoirs. uib.noresearchgate.net |
| Ankerite | Ca(Fe,Mg)(CO3)2 | Dolomite, Chlorite (B76162) ucl.ac.ukd-nb.info | Common secondary carbonate that traps CO2, Fe, and Mg. d-nb.info |
| Calcite | CaCO3 | Primary calcite, plagioclase feldspar acs.orgosti.gov | Can both dissolve and reprecipitate, buffering pH and potentially trapping CO2. mdpi.com |
| Dolomite | CaMg(CO3)2 | Primary dolomite, clinochlore osti.govmdpi.com | Can dissolve and reprecipitate, influencing porosity and trapping CO2. osti.gov |
| Siderite | FeCO3 | Iron-bearing silicates, chlorite osti.govd-nb.info | A significant trap for CO2 in iron-rich formations. osti.gov |
| Magnesite | MgCO3 | Olivine, pyroxene, chlorite uib.nod-nb.info | Important for CO2 storage in mafic and ultramafic rocks. d-nb.info |
| Kaolinite | Al2Si2O5(OH)4 | Feldspars, micas uib.noucl.ac.uk | A common secondary clay mineral; its formation competes for aluminum and can affect reservoir porosity. researchgate.netuib.no |
The precipitation of these secondary minerals, including dawsonite and other carbonates, can have significant effects on the physical properties of the reservoir. Mineral precipitation can reduce porosity and permeability, potentially altering fluid flow paths and enhancing the containment of the CO2 plume by clogging pores and fractures. acs.orgosti.gov However, the initial dissolution phase can also enhance porosity. acs.org Understanding the interplay between these dissolution and precipitation reactions is therefore crucial for predicting the long-term fate and security of geologically stored CO2. stanford.eduuwyo.edu
Advanced Materials Science Applications and Precursor Chemistry
Aluminum Carbonates as Precursors for Controlled Alumina (B75360) Synthesis
Ammonium (B1175870) aluminium carbonate hydroxide (B78521) (AACH) has emerged as a promising alternative to traditional precursors like boehmite for synthesizing alumina (Al₂O₃) with high purity and tailored textural properties. researchgate.netresearchgate.net The carbonate route offers distinct advantages in controlling the morphology, porosity, and phase composition of the resulting alumina, which is crucial for applications in catalysis, ceramics, and electronics. aip.org
The use of aluminum carbonate precursors, particularly through precipitation methods involving ammonium carbonate, is a well-established strategy for producing mesoporous and nanostructured alumina. researchgate.net These synthesis routes, which can include precipitation, sol-gel, and hydrothermal methods, allow for the creation of alumina with high surface areas and controlled pore size distributions. aip.orgrsc.orgiospress.nl
Research has demonstrated the synthesis of mesoporous alumina with ordered worm-like pores, surface areas reaching 250–300 m²/g, and narrow pore size distributions centered at approximately 6 nm using ammonium carbonate as a precipitating agent. researchgate.net A simplified sol-gel method using ammonium carbonate to neutralize an aluminum nitrate (B79036) solution has yielded nanostructured alumina with a large specific surface area of 376 m² g⁻¹ and a pore size distribution between 2 and 20 nm. rsc.org Furthermore, a facile ammonium carbonate precipitation route has been used to create mesoporous alumina microfibres that maintain their fibrous morphology after calcination, exhibiting a Brunauer–Emmett–Teller (BET) surface area of 298.7 m² g⁻¹ and a pore volume of 0.36 cm³ g⁻¹. tandfonline.com By preparing an ammonium this compound hydroxide (AACH) precursor through a low-temperature solid-state reaction, it is possible to obtain γ-Al₂O₃ with an exceptionally high surface area of 511 m²/g after calcination at 500 °C. researchgate.net The morphology of the AACH precursor, which can be controlled by factors like pH and reactant ratios, directly influences the properties of the final alumina product. researchgate.net
Table 1: Properties of Alumina Synthesized via Carbonate Precursor Routes
| Precursor/Method | Resulting Alumina Phase | Surface Area (m²/g) | Pore Size/Volume | Source(s) |
| Ammonium Carbonate Precipitation | Mesoporous Alumina | 250 - 300 | ~6 nm diameter | researchgate.net |
| Ammonium Carbonate Neutralization (Sol-Gel) | Nanostructured Alumina | 376 | 2 - 20 nm diameter | rsc.org |
| Ammonium Carbonate Precipitation (Microfibres) | γ-Al₂O₃ | 298.7 | 0.36 cm³ g⁻¹ volume, ~4 nm diameter | tandfonline.com |
| AACH from Low-Temperature Solid-State Reaction | γ-Al₂O₃ | 511 | Intracrystalline porosity | researchgate.net |
| Hydrothermal Synthesis of AACH Precursor | γ-Al₂O₃ | - | Mesoporous structure | aip.org |
The thermal decomposition of this compound precursors is a critical step that can be precisely controlled to direct the formation of specific alumina polymorphs. The choice of calcination temperature, atmosphere, and the precursor's own characteristics (like crystallinity and morphology) determines the final crystalline phase of the alumina, such as γ-Al₂O₃, θ-Al₂O₃, or α-Al₂O₃. researchgate.netmdpi.comd-nb.info
For instance, ammonium this compound hydroxide (AACH) precursors, when subjected to thermal treatment at 550 °C, typically convert into γ-alumina while preserving the original nanostructure morphology. Further heating to higher temperatures induces phase transformations; roasting at 900 °C can initiate the conversion from γ-Al₂O₃ to θ-Al₂O₃, with a complete transformation to θ-Al₂O₃ occurring at 1100 °C. mdpi.com Thermodynamic analysis shows that reaction conditions, such as water vapor partial pressure, can also influence the formation of various alumina hydrates and oxides during decomposition. d-nb.info The synthesis pathway of the initial precursor is also crucial, as precursors like boehmite and bayerite are known to yield pure β"-alumina upon solid-state reaction. uct.ac.za The ability to selectively produce different alumina polymorphs is vital, as each phase possesses distinct properties suitable for different industrial applications.
Production of Mesoporous and Nanometer-Sized Alumina Powders from Carbonate Routes
Role of Carbonates in the Production and Stabilization of Aluminum Foams
Carbonates, especially calcium carbonate (CaCO₃), have been extensively investigated and employed as effective foaming agents in the production of closed-cell aluminum foams via both melt and powder metallurgy routes. mdpi.comresearchgate.net They offer significant advantages over traditional agents like titanium hydride (TiH₂), including lower cost and the ability to produce foams with finer, more homogeneous cell structures. researchgate.netmdpi.com
The fundamental mechanism of carbonate foaming agents involves their thermal decomposition at temperatures near the melting point of aluminum. ekb.eg For calcium carbonate, this decomposition releases carbon dioxide (CO₂) gas, which nucleates and expands within the aluminum matrix to form the porous, cellular structure of the foam. ekb.egiust.ac.ir
The characteristics of the final foam, such as cell size and porosity, are directly influenced by the type and amount of the carbonate agent used. mdpi.com Compared to TiH₂, CaCO₃ tends to produce a larger number of smaller cells. mdpi.com Studies show that increasing the weight percentage of CaCO₃ can lead to slightly larger cells for a given porosity, with a smaller quantity (e.g., 3 wt.%) providing a macrostructure with smaller cells than a larger quantity (e.g., 5 wt.%). researchgate.netmdpi.com The porosity of the final foam can be controlled by adjusting the foaming temperature and the amount of the blowing agent. iust.ac.ir For example, using CaCO₃, a maximum porosity of about 55% was achieved at a foaming temperature of 700 °C. iust.ac.ir Other carbonates, such as magnesium carbonate (MgCO₃) and dolomite (B100054) (CaMg(CO₃)₂), are also effective and are selected based on their decomposition temperatures relative to the melting point of the specific aluminum alloy being used. researchgate.netjst.go.jp
Table 2: Comparison of Foaming Agents in Aluminum Foam Production
| Foaming Agent | Key Characteristics | Resulting Cell Structure | Source(s) |
| Calcium Carbonate (CaCO₃) | Inexpensive; decomposes to release CO₂; reaction products can stabilize foam. | Finer, smaller cells compared to TiH₂. mdpi.commdpi.commdpi.com | researchgate.netekb.egiust.ac.irmdpi.com |
| Titanium Hydride (TiH₂) | Decomposes to release H₂; more expensive; can form brittle intermetallics. | Larger, more regularly shaped (spherical) cells. mdpi.com | researchgate.netmdpi.com |
| Dolomite (CaMg(CO₃)₂) | Suitable for Al-Si-Cu alloys due to decomposition temperature; produces fine, homogeneous cell structures. jst.go.jp | Fine, homogeneous, and spherical cells. jst.go.jp | researchgate.netjst.go.jp |
A critical challenge in manufacturing aluminum foam is preventing premature cell collapse and foam shrinkage. Carbonate foaming agents offer an inherent advantage in this regard. The released CO₂ gas can react with the molten aluminum to form a thin film of solid oxides, such as aluminum oxide (Al₂O₃), on the cell walls. mdpi.comekb.egiust.ac.ir This oxide layer increases the mechanical stability of the cells and the viscosity of the melt, which helps prevent drainage and rupture. mdpi.comekb.egchula.ac.th
To further enhance stability, thickening agents like Al₂O₃, silicon carbide (SiC), or other ceramic particles are often added to the melt. mdpi.comekb.egekb.eg These particles increase the viscosity, which is essential for stabilizing the foam structure as bubbles expand. chula.ac.th
A specific issue, foam shrinkage, can occur when adjacent cells connect, allowing the trapped gas to escape. mdpi.comresearchgate.net An effective strategy to counteract this is the "multiple addition" of different carbonate agents with varying decomposition temperatures, such as dolomite and magnesium carbonate. mdpi.comresearchgate.net By adding a secondary agent that decomposes at a slightly higher temperature, new gas can be generated at different sites as the foam reaches maximum expansion, effectively preventing the shrinkage caused by cell connection and gas loss. mdpi.com
Foaming Agent Mechanisms and Control over Cell Structure and Porosity
Adsorption Properties of Basic this compound Nanomaterials for Environmental Remediation
Basic this compound (Al(OH)CO₃) nanomaterials have demonstrated exceptional potential for environmental remediation, particularly in the removal of toxic heavy metal ions and organic dyes from contaminated water. researchgate.netrsc.orgrsc.orgscribd.com These materials can be synthesized as porous nanospheres with extremely high surface areas and an abundance of reactive carbonate groups, making them highly effective adsorbents. researchgate.netrsc.org
The primary mechanism for the high adsorption capacity is attributed to ion exchange between the carbonate groups on the nanosphere surface and the contaminant species in the water, such as arsenate (As(V)) or chromate (B82759) (Cr(VI)) anions. researchgate.netrsc.orgrsc.org A fast, microwave-assisted solvothermal process can produce Al(OH)CO₃ porous nanospheres with a surface area as high as 484 m² g⁻¹. researchgate.netrsc.orgrsc.org These nanospheres exhibit rapid adsorption, reaching equilibrium in as little as 30 minutes. rsc.org
The adsorption efficiency is influenced by the pH of the solution. researchgate.net For heavy metal anions, low pH can lead to partial dissolution of the adsorbent, reducing efficiency. researchgate.net Research has shown that at a neutral pH of 7, these nanospheres have remarkable maximum adsorption capacities of 170 mg/g for As(V) and 60 mg/g for Cr(VI). researchgate.netrsc.orgrsc.org The critical role of the carbonate groups is highlighted by the fact that when the Al(OH)CO₃ is converted to γ-Al₂O₃, the adsorption capacity for these same pollutants decreases significantly, even though the surface area of the alumina is higher. rsc.org This confirms that the carbonate functional groups are the key active sites for the superb adsorption properties. rsc.org The combination of high surface area, simple operation, and high efficiency makes basic this compound nanomaterials a promising technology for water purification. researchgate.netmdpi.com
Table 3: Adsorption Performance of Basic this compound (Al(OH)CO₃) Nanospheres
| Pollutant | pH | Maximum Adsorption Capacity (mg/g) | Adsorption Equilibrium Time | Key Mechanism | Source(s) |
| Arsenate (As(V)) | 7 | 170 | 30 min | Ion Exchange | researchgate.netrsc.orgrsc.org |
| Chromate (Cr(VI)) | 7 | 60 | 30 min | Ion Exchange | researchgate.netrsc.orgrsc.org |
| Lead (Pb(II)) | ~6.8 | ~100% removal efficiency | - | Ion Exchange/Precipitation | researchgate.net |
Mechanistic Studies of Adsorption for Heavy Metal and Anion Contaminant Removal (e.g., Fluoride (B91410), Arsenic, Chromium)
Basic this compound has emerged as a promising adsorbent for various water contaminants due to its high surface area and the active role of its surface functional groups.
Fluoride Removal: Research has shown that basic this compound nanospheres, denoted as Al(OH)CO₃, are effective in removing fluoride from water. rsc.orgrsc.org The primary mechanism is not solely based on the commonly cited electrostatic attraction or ion exchange with hydroxyl groups. A key finding is the direct involvement of carbonate groups in the adsorption process. The surface of Al(OH)CO₃ nanospheres is positively charged in neutral solutions, which initiates the attraction of negatively charged fluoride ions. rsc.org Following this initial attraction, a new ion exchange mechanism occurs where fluoride ions in the solution are exchanged with the carbonate groups on the adsorbent's surface. rsc.orgrsc.org This process is supported by X-ray photoelectron spectroscopy (XPS) and Fourier transform infrared spectroscopy (FTIR) analyses. rsc.orgrsc.org The maximum adsorption capacity has been reported to be 59 mg/g in neutral conditions. rsc.orgrsc.org Notably, the presence of other common anions like Cl⁻, NO₃⁻, and SO₄²⁻ does not significantly interfere with fluoride adsorption, highlighting the selectivity of this mechanism. rsc.orgrsc.org
Arsenic and Chromium Removal: Basic this compound porous nanospheres have also demonstrated high efficiency in removing toxic heavy metal ions like pentavalent arsenic (As(V)) and hexavalent chromium (Cr(VI)). researchgate.netscribd.com These nanospheres possess an exceptionally large surface area (484 m²/g) and an abundance of carbonate groups. researchgate.netscribd.com The adsorption mechanism for these heavy metals is also proposed to be an ion exchange between the carbonate groups and the arsenic or chromium species in the water. researchgate.netscribd.com This leads to very high adsorption capacities, reaching 170 mg/g for As(V) and 60 mg/g for Cr(VI) at a neutral pH of 7. researchgate.netscribd.com For Cr(VI), adsorption is highly dependent on pH, with optimal removal occurring in acidic conditions where the adsorbent surface is positively charged, facilitating the attraction of chromate anions. researchgate.nettandfonline.com The process often follows pseudo-second-order kinetics, indicating that chemisorption is a key part of the mechanism. researchgate.netmdpi.com
Table 1: Adsorption Capacities of Basic this compound for Various Contaminants
| Contaminant | Adsorbent | Maximum Adsorption Capacity (mg/g) | pH Condition | Source(s) |
|---|---|---|---|---|
| Fluoride (F⁻) | Basic this compound Nanospheres | 59 | Neutral | rsc.org, rsc.org |
| Arsenic (As(V)) | Basic this compound Porous Nanospheres | 170 | 7 | researchgate.net, scribd.com |
Investigation of Ion Exchange Processes Involving Carbonate Groups in Adsorbents
The role of carbonate groups in ion exchange is a critical aspect of the adsorption mechanism for aluminum-based materials. Unlike traditional adsorbents where hydroxyl groups are the primary sites for ion exchange, basic this compound utilizes its carbonate moieties for this purpose. rsc.orgresearchgate.netscribd.com
Studies on basic this compound (Al(OH)CO₃) nanospheres have explicitly identified a novel ion exchange mechanism between the carbonate groups (CO₃²⁻) on the adsorbent surface and fluoride ions in the solution. rsc.orgrsc.org This specific exchange is a key reason for the high fluoride uptake and the adsorbent's resilience to interference from other common anions. rsc.orgrsc.org
Similarly, for the removal of heavy metal oxyanions such as arsenate (As(V)) and chromate (Cr(VI)), the ion exchange between these species and the surface carbonate groups is a proposed and confirmed mechanism. researchgate.netscribd.com This is distinct from the ligand exchange with surface hydroxyl groups that is often observed in other metal oxide adsorbents. rsc.org The presence of carbonate can, however, sometimes lead to competition for adsorption sites. For instance, bicarbonate ions (HCO₃⁻) have been shown to decrease fluoride uptake on aluminum-coated sand by competing for the same adsorption sites. scirp.org In the case of arsenic removal by other materials, carbonate has shown modest inhibition of As(V) adsorption. osti.gov The specific interaction highlights the unique functionality that carbonate groups can impart to an adsorbent material, enabling targeted and efficient removal of specific pollutants.
Catalytic Applications and Catalyst Precursor Roles of this compound Compounds
Aluminum compounds, including carbonates, serve important functions in the field of catalysis, either as catalysts themselves or, more commonly, as precursors for creating catalytically active materials. amarischemicalsolutions.com
Basic mixed carbonates containing copper and aluminum are used to manufacture catalysts for industrial processes like low-temperature CO-conversion and methanol (B129727) synthesis. google.com Similarly, catalyst precursors comprising oxides and carbonates of copper, zinc, and aluminum are developed for methanol synthesis from synthesis gas. google.comrsc.org The precursor material, a homogeneous phase of oxides and carbonates, is calcined and then reduced to create the final active catalyst. google.comrsc.org
Dawsonite (B1143670), a naturally occurring or synthetic this compound hydroxide (NaAlCO₃(OH)₂), is another significant precursor. mdpi.com Upon calcination, dawsonite decomposes to form alumina (Al₂O₃) with excellent properties for catalytic applications, including high porosity, good thermal stability, and fine dispersion of components. mdpi.com Ammonium this compound hydroxide (AACH) is also used as an innovative precursor for synthesizing binary oxo-fluoride (AlF₃–Al₂O₃) supports for hydrogenation catalysts, demonstrating high activity in reactions like toluene (B28343) hydrogenation. researchgate.net
Furthermore, aluminum complexes are investigated as catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂), a reaction with 100% atom economy. mdpi.comrsc.org While many of these catalysts are organoaluminum compounds, the research points to the broad utility of aluminum-based materials in promoting important chemical transformations. mdpi.comd-nb.info
Development of Fire Suppression Agents Based on this compound Materials
Aluminum compounds are well-established as fire retardants, and materials related to this compound contribute to this field. The primary mechanism for many aluminum-based fire retardants is the endothermic release of water vapor at elevated temperatures.
Aluminum hydroxide (Al(OH)₃), also known as alumina trihydrate (ATH), is a widely used flame retardant filler in polymers like plastics and resins. astrrachemicals.comgoogle.comchemiis.comalteo-alumina.com When heated to temperatures above approximately 180-220°C, ATH decomposes, releasing water vapor. google.comalteo-alumina.com This process has a dual effect: it absorbs a significant amount of heat from the material (acting as a heat sink) and the released water vapor dilutes the flammable gases and oxygen needed to sustain combustion. google.com
While pure this compound is too unstable for such applications, related compounds like hydrotalcite, a magnesium this compound hydroxide, have been considered. google.com Furthermore, basic magnesium this compound has been noted for its use as a flame-retardant filler in plastic materials. google.com Research has also been conducted on alkaline potassium this compound (KAl(OH)₂CO₃) as a novel, high-efficiency dry powder extinguishing agent. researchgate.netdntb.gov.ua These agents function by chemically reacting with burning materials or by releasing inert gases that suffocate the fire. kakhia.orggoogle.com Gel-based fire extinguishing substances have also been developed using aluminum hydroxide and potassium carbonate. researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Al₂(CO₃)₃ |
| Basic this compound | Al(OH)CO₃ |
| Aluminum Hydroxide (Alumina Trihydrate) | Al(OH)₃ |
| Dawsonite | NaAlCO₃(OH)₂ |
| Ammonium this compound Hydroxide | (NH₄)Al(OH)₂CO₃ |
| Hydrotalcite | Mg₆Al₂(CO₃)(OH)₁₆·4H₂O |
| Basic Magnesium this compound | (Mg,Al)(OH)₂(CO₃)·nH₂O |
| Alkaline Potassium this compound | KAl(OH)₂CO₃ |
| Alumina | Al₂O₃ |
| Copper(II) Nitrate | Cu(NO₃)₂ |
| Zinc Nitrate | Zn(NO₃)₂ |
| Aluminum Nitrate | Al(NO₃)₃ |
| Sodium Carbonate | Na₂CO₃ |
| Aluminum Fluoride | AlF₃ |
| Arsenate | AsO₄³⁻ |
| Chromate | CrO₄²⁻ |
| Fluoride | F⁻ |
| Chloride | Cl⁻ |
| Nitrate | NO₃⁻ |
| Sulfate (B86663) | SO₄²⁻ |
Theoretical and Computational Chemistry Approaches to Aluminum Carbonates
Density Functional Theory (DFT) Calculations for Structural Prediction and Energetic Stability
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of materials from first principles. For aluminum carbonate, DFT calculations have been instrumental in predicting its existence, structure, and the energetic favorability of its formation and decomposition.
While long considered too unstable to exist, recent high-pressure studies combined with DFT calculations have confirmed the formation of anhydrous aluminum carbonates. By reacting aluminum oxide (Al₂O₃) with carbon dioxide (CO₂) at pressures between 24 and 28 GPa, researchers have successfully synthesized this compound (Al₂(CO₃)₃). acs.org X-ray diffraction confirmed its structure, which features isolated trigonal [CO₃]²⁻ groups and octahedrally coordinated aluminum cations. acs.org This experimental structure corresponds to a structural model predicted by DFT calculations. researchgate.net
Further investigation at even higher pressures, above approximately 38 GPa, led to the synthesis of a novel aluminum pyrocarbonate, Al₂[C₂O₅][CO₃]₂, which contains both pyrocarbonate [C₂O₅]²⁻ and regular carbonate [CO₃]²⁻ groups. acs.orgresearchgate.net Both of these high-pressure this compound phases can be recovered and remain stable under ambient conditions. acs.orgresearchgate.net
Computational searches have also predicted other potential structures. An extensive structure prediction study using random structure searching suggested an orthorhombic Cmcm space group for Al₂(CO₃)₃ as a stable phase at ambient pressure. arxiv.org The dynamic stability of this predicted structure was confirmed by the absence of imaginary frequencies in its calculated phonon spectrum. arxiv.org
| Compound | Method | Pressure Conditions | Crystal System | Space Group | Reference |
|---|---|---|---|---|---|
| Al₂(CO₃)₃ | Experimental Synthesis & XRD | ~24–28 GPa | Orthorhombic | Fdd2 | acs.orgresearchgate.net |
| Al₂(CO₃)₃ | DFT Prediction (Random Search) | Ambient | Orthorhombic | Cmcm | arxiv.org |
| Al₂[C₂O₅][CO₃]₂ | Experimental Synthesis & XRD | > 38 GPa | Not specified | Not specified | acs.orgresearchgate.net |
Direct computational analysis of the decomposition of simple Al₂(CO₃)₃ is not widely available in the literature. However, DFT has been used to study the stability and reaction pathways of related organometallic this compound complexes. For instance, in a proposed catalytic cycle involving a dialuminium (B1238714) carbonate compound, computational analysis found the conversion of the carbonate complex to a dioxo species to be energetically unfavorable, with a calculated uphill energy of +23.1 kcal mol⁻¹. tum.de Further computational studies on the same system revealed a more facile transformation pathway in the combined presence of CO₂ and a reducing agent (HBpin), with a rate-determining hydride transfer step requiring +22.2 kcal mol⁻¹ to reach the transition state. tum.de
Methodologically, DFT is used to explore various potential decomposition pathways, such as the breaking of Al–O versus C–O bonds. acs.org The rate-limiting step is identified by calculating the energy difference between the initial state and the highest-energy transition state along the reaction coordinate. acs.org Such analyses, while performed on complex alkoxyaluminate salts, demonstrate the capability of DFT to elucidate decomposition mechanisms by comparing the activation barriers for different bond-breaking events. acs.org
Prediction of Anhydrous this compound Structures under High-Pressure Conditions
Molecular Dynamics Simulations for Understanding Interfacial Behavior and Reactivity
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a window into the dynamic behavior of materials, especially at interfaces. While MD simulations of bulk this compound are scarce, ab initio MD (AIMD) has been employed to investigate the interfacial reactions between aluminum-containing surfaces and carbonate molecules.
A key area of study is the interface between battery materials and carbonate-based electrolytes. AIMD simulations of an aluminum oxide (Al₂O₃) coating on a LiCoO₂ cathode in contact with an organic electrolyte containing ethylene (B1197577) carbonate (EC) have shown that the alumina (B75360) coating effectively mitigates the degradation of electrolyte molecules. arxiv.org The simulations reveal that on bare surfaces, EC can decompose, but the Al₂O₃ layer reduces this reactivity. arxiv.org In one observed instance on the coated surface, an EC molecule underwent deprotonation involving a surface oxygen atom from the alumina. arxiv.org These simulations provide atomistic-level insights into how aluminum oxide interfaces interact with and can stabilize carbonate species against decomposition. arxiv.org
MD simulations are also broadly used to predict the interfacial behavior and mechanical properties of composites containing aluminum or alumina, such as those reinforced with carbon nanotubes. researchgate.net These studies, while not focused on this compound itself, establish the utility of MD in understanding the interfacial energy and load transfer characteristics in aluminum-based systems. researchgate.netmdpi.com
Thermodynamics and Kinetics Modeling of Carbonate-Metal Reactions in Extreme Environments
Modeling the thermodynamics and kinetics of reactions in extreme environments—such as high pressure, high temperature, or aggressive chemical solutions—is critical for geochemistry and materials science. The high-pressure synthesis of Al₂(CO₃)₃ is a direct example where thermodynamic principles, supported by DFT calculations, predict that the formation of the carbonate from the oxide and CO₂ is favored at elevated pressures. acs.orgarxiv.org
In different types of extreme environments, such as subsurface aquifers subjected to high concentrations of CO₂ for geological carbon sequestration, biogeochemical modeling is used to explore the thermodynamic and kinetic consequences. nih.gov Such models show that elevated CO₂ partial pressure lowers groundwater pH, which in turn alters the available energy and reaction rates for various metal-involved microbial reactions. nih.gov For example, modeling suggests that high CO₂ levels can promote microbial iron reduction while inhibiting sulfate (B86663) reduction. nih.gov
For industrial materials like cement, thermodynamic modeling using geochemical software like PHREEQC is employed to predict the evolution of mineral phases in harsh environments. mdpi.com Models can simulate the effects of carbonation, where atmospheric CO₂ dissolves and lowers the pH, causing the destabilization of certain hydrates and the precipitation of calcium carbonate phases. mdpi.com These modeling approaches, which account for solid-solution behavior and the influence of various ions, are essential for predicting the long-term durability of materials in carbonate-rich, aggressive settings. mdpi.com
Emerging Research Frontiers and Methodological Advancements in Aluminum Carbonate Studies
Development of In Situ Characterization Techniques for Dynamic Reaction Monitoring
Understanding the formation, transformation, and decomposition of aluminum carbonate and its related compounds requires advanced analytical methods that can monitor these processes in real-time under specific conditions. The development of in situ characterization techniques has been pivotal in providing insights into reaction mechanisms and kinetics that are unattainable through conventional ex situ analysis. core.ac.uk
Researchers extensively use a combination of in situ techniques to study the thermal decomposition of dawsonite-type materials, which are stable hydrated basic aluminum carbonates. rsc.orgresearchgate.net For instance, in situ X-ray Diffraction (XRD) allows for the continuous monitoring of crystalline phase changes during heating. rsc.org Studies combining in situ XRD with Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) provide a comprehensive picture of the decomposition process. rsc.orgresearchgate.net This multi-technique approach enables the precise correlation of structural collapse with the release of specific gaseous products like H₂O, NH₃, and CO₂. rsc.org For example, in situ XRD studies on ammonium (B1175870) aluminium carbonate hydroxide (B78521) (AACH), a dawsonite-like material, have shown that the crystalline structure collapses at 473 K, leading to an amorphous alumina (B75360) phase, a transition temperature that corresponds exactly with data from FT-IR, TGA, and TPD-MS. rsc.org
Beyond thermal decomposition, techniques developed for other fields are being adapted to study aluminum-containing compounds. Scanning Transmission X-ray Microscopy (STXM), for example, allows for the in situ characterization of aluminum-containing mineral colloids in aqueous suspensions, providing element- and chemical-state-specific maps at high spatial resolution. researchgate.net Techniques from Atomic Layer Deposition (ALD) research, such as Quartz Crystal Microbalance (QCM) and Quadrupole Mass Spectrometry (QMS), offer real-time monitoring of surface reactions and growth mechanisms with high precision, presenting potential for studying the elusive surface chemistry of this compound. core.ac.ukmdpi.com Similarly, advanced techniques used in electrocatalysis, including operando X-ray Absorption Spectroscopy (XAS) and Raman spectroscopy, can track the dynamic evolution of chemical states and adsorbed species on catalyst surfaces, offering a powerful toolkit for future investigations into this compound reaction dynamics. nih.gov
| In Situ Technique | Information Provided | Application in this compound-Related Studies | Reference |
|---|---|---|---|
| X-ray Diffraction (XRD) | Real-time changes in crystalline structure and phase composition. | Monitoring thermal decomposition of dawsonite-type compounds and the formation of oxide phases. | rsc.org |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Changes in chemical bonds and functional groups. | Tracking the simultaneous removal of hydroxyl, ammonium, and carbonate groups during thermal activation. | rsc.org |
| Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) | Mass loss correlated with the evolution of specific gaseous products. | Quantifying and identifying the release of H₂O, NH₃, and CO₂ during decomposition. | researchgate.net |
| Scanning Transmission X-ray Microscopy (STXM) | Element- and chemical-state-specific imaging in aqueous environments. | Identifying and mapping interactions between bacteria and Al-containing nanoparticles (e.g., corundum, montmorillonite). | researchgate.net |
| Quartz Crystal Microbalance (QCM) / Quadrupole Mass Spectrometry (QMS) | Direct, real-time information on growth mechanisms and volatile by-products. | Potential for monitoring surface reactions and thin-film growth in ALD processes involving aluminum precursors. | core.ac.ukmdpi.com |
Exploration of Novel Synthesis Routes for Stabilized and Functionalized this compound Materials
Given the instability of pure this compound, significant research has focused on synthesizing stabilized and functionalized derivatives, primarily dawsonite-type structures. geeksforgeeks.org These materials have applications ranging from catalysis to CO₂ capture. uio.noacs.org
Co-precipitation is a widely used method for producing dawsonite-type materials, such as Ammonium Aluminium Carbonate Hydroxide (AACH) and its metal-substituted variants. rsc.orgacs.org This technique involves precipitating the desired compound from a solution containing the precursor ions. For instance, high-entropy dawsonite-type materials, incorporating five different cations (e.g., Al, Cr, Fe, Ga, and In), have been successfully synthesized via co-precipitation. acs.org These complex structures exhibit enhanced stability and unique properties.
Hydrothermal synthesis is another key route, often employed to create dawsonite (B1143670) under conditions that mimic geological formations. acs.org This method involves reacting aluminum and carbonate sources in an aqueous solution within a sealed reactor at elevated temperatures and pressures. acs.org Research has shown that factors like temperature, pH, and the molar ratio of reactants are critical in controlling the formation of a single, pure dawsonite phase. acs.org
Recent advancements focus on creating functionalized materials. One innovative approach is the synthesis of high-entropy dawsonite, which not only stabilizes the structure but also imparts a "memory effect." acs.org After being decomposed by heating (calcination), the material can fully reconstruct its original crystalline dawsonite structure when treated with ammonium carbonate. acs.org Another area of exploration is the synthesis of bifunctional aluminum-salen catalysts. These complexes, which incorporate ammonium groups into the ligand structure, are effective in catalyzing the formation of cyclic carbonates from epoxides and carbon dioxide under mild conditions. beilstein-journals.org Researchers are also developing processes to create basic this compound gels that are free from foreign anions, which can then be hydrolyzed to produce fibrous colloidal alumina monohydrate (boehmite). google.com
| Synthesis Route | Resulting Material | Key Features/Advantages | Reference |
|---|---|---|---|
| Co-precipitation | High-Entropy Dawsonite (e.g., In-AlFeCrGa dawsonite) | Homogeneous distribution of multiple cations; enhanced stability and "memory effect". | acs.org |
| Hydrothermal Synthesis | Dawsonite (NaAl(OH)₂CO₃) | Mimics natural formation conditions; control over crystal characteristics via temperature and pH. | acs.org |
| Alkylation and Metalation | Bifunctional Aluminium-Salen Catalysts | Stable catalysts for cyclic carbonate synthesis from CO₂ and epoxides at mild conditions. | beilstein-journals.org |
| Reaction in Aqueous Medium | Basic this compound Gels | Production of gels substantially free from foreign anions, serving as precursors to boehmite. | google.com |
| Molten Salt Synthesis | Single-Crystalline NMC811 (Al-doped) | A route for creating stabilized, doped cathode materials for batteries. | mdpi.com |
Advanced Understanding of Intrinsic Instability and Approaches to Stabilization Mechanisms
The fundamental instability of this compound (Al₂(CO₃)₃) stems from the strong tendency of the Al³⁺ ion to hydrolyze in water. As a salt derived from the weak aluminum hydroxide base and the weak carbonic acid, it readily decomposes upon contact with water, producing aluminum hydroxide and releasing carbon dioxide gas. geeksforgeeks.org This makes its synthesis and storage under ambient conditions practically impossible.
Research into stabilization mechanisms, therefore, relies on studying more stable analogues like dawsonite [MAl(OH)₂CO₃, where M = Na, K, NH₄]. The stability of these compounds is highly dependent on environmental conditions. Studies have shown that dawsonite-type compounds are stable only within a narrow pH range, typically alkaline, and their formation is sensitive to temperature and CO₂ pressure. researchgate.netacs.org For example, K-dawsonite was found to be most stable in the pH range of 10–12. researchgate.net
A key strategy for enhancing stability is through structural modification by cation substitution. Incorporating different metals into the dawsonite structure significantly affects its thermal stability. rsc.org For instance, incorporating lanthanum (La) into an ammonium aluminium carbonate hydroxide (AACH) matrix promotes the formation of stable hexaaluminate phases at high temperatures. Adding transition metals like iron (Fe) or manganese (Mn) can lower the temperature at which these stable oxide phases form. rsc.org
A particularly advanced stabilization approach is seen in high-entropy dawsonite-type materials. acs.org By incorporating five different, equimolar cations into the structure, the material's stability is enhanced. These materials exhibit a remarkable "memory effect," where the amorphous oxide mixture formed upon calcination can be fully reverted to the original crystalline dawsonite structure by treatment with an ammonium carbonate solution. acs.org This reversible transformation highlights a sophisticated stabilization mechanism rooted in the material's complex, multi-elemental composition. In other contexts, such as electrochemistry, stability is achieved through surface passivation. On aluminum metal current collectors used in batteries with carbonate-based electrolytes, a passive layer of aluminum fluoride (B91410) (AlF₃) can form, preventing the underlying aluminum from dissolving at high voltages. diva-portal.org
| Compound/System | Stabilization Mechanism | Key Findings | Reference |
|---|---|---|---|
| Dawsonite-type compounds | Control of pH, temperature, and pressure | Stable only in specific, typically alkaline, pH ranges (e.g., pH 10-12 for K-dawsonite). | researchgate.net |
| Metal-substituted AACH | Cation substitution (e.g., with La, Fe, Mn) | Incorporated metals promote the formation of stable oxide phases (e.g., hexaaluminate) at lower temperatures during decomposition. | rsc.org |
| High-Entropy Dawsonite | High-entropy configuration (5 cations) | Exhibits a "memory effect," allowing full reconstruction of the crystalline structure after calcination. | acs.org |
| Aluminum in carbonate electrolytes | Surface passivation | Formation of a stable AlF₃ layer prevents anodic dissolution of the aluminum metal at high potentials. | diva-portal.org |
| Iron Calcium Carbonate (FexCayCO3) | Structural modification by ion incorporation | Incorporation of Ca²⁺ into siderite (FeCO₃) films increases their solubility and porosity compared to pure FeCO₃. | acs.org |
Integration of this compound Chemistry into Multiphase Geochemical and Environmental Models
The chemistry of aluminum and carbonate is critical in various geochemical and environmental systems, most notably in the geological storage of carbon dioxide. acs.org Advanced computational models are essential for predicting the long-term behavior of CO₂ injected into deep saline aquifers and for understanding the mineralogical changes that ensure its permanent sequestration. uib.no
In this context, dawsonite (NaAl(OH)₂CO₃) is a mineral of significant interest. It is predicted to precipitate in situ when CO₂-rich brine reacts with aluminum-silicate minerals present in reservoir rocks, thereby acting as a stable, long-term mineral trap for the stored CO₂. uib.noifpenergiesnouvelles.fr Geochemical modeling tools, such as PHREEQC and TOUGHREACT, are used to simulate these complex multiphase interactions. acs.orgresearchgate.netusgs.gov These models integrate thermodynamic and kinetic data to predict the dissolution of primary minerals and the precipitation of secondary minerals like dawsonite over geological timescales. osti.govresearchgate.net
These simulations are crucial for assessing the feasibility and safety of CO₂ storage sites. They help to predict changes in reservoir properties, such as porosity and permeability, which can be altered by mineral precipitation. acs.org For example, modeling can evaluate how carbonate precipitation might plug pore throats, altering fluid flow paths. acs.org The models account for key variables including the initial mineralogy of the rock, the composition of the formation water (brine), temperature, pressure, and the concentrations of dissolved species. osti.govalsical.eu
A significant challenge in this field is the availability of accurate thermodynamic and kinetic data for relevant minerals under reservoir conditions. researchgate.net Therefore, a key research frontier involves coupling experimental work—such as determining the dissolution rates and solubility constants for dawsonite—with the refinement of these geochemical models. uib.noresearchgate.net This integration allows for more accurate predictions of the fate of aluminum and carbonate in the subsurface, guiding the selection and management of geological CO₂ storage sites and improving our understanding of natural water-rock-gas interactions. usgs.govmdpi.com
| Modeling Aspect | Key Parameters Considered | Primary Output/Prediction | Relevance to this compound Chemistry | Reference |
|---|---|---|---|---|
| Mineral Trapping of CO₂ | Reservoir mineralogy (aluminosilicates), brine composition, temperature, pressure, CO₂ concentration. | Prediction of secondary mineral precipitation, especially dawsonite [NaAl(OH)₂CO₃]. | Quantifies the potential for dawsonite to act as a long-term sink for CO₂. | uib.no |
| Reservoir Property Evolution | Mineral precipitation/dissolution rates, fluid flow rates, initial porosity/permeability. | Changes in porosity and permeability over time due to mineral reactions. | Assesses the impact of dawsonite precipitation on the physical structure of the CO₂ reservoir. | acs.org |
| Aqueous Geochemistry | pH, major ion chemistry, saturation indices of minerals. | Evolution of brine composition; pH buffering by mineral reactions. | Models the aqueous environment (pH, ion concentration) that governs the stability and formation of dawsonite. | researchgate.netusgs.gov |
| Acid Mine Drainage (AMD) Neutralization | Initial AMD composition (Fe, Al, SO₄), pH, mixing ratios with neutral waters. | Precipitation of iron and aluminum phases as a function of pH. | Models the precipitation of aluminum hydroxide phases, a key process in the aluminum-carbonate system. | mdpi.com |
Q & A
Q. How should ethical guidelines shape data-sharing practices in this compound research?
- Methodological Answer : Follow institutional review protocols for studies involving human/animal subjects. Publicly archive raw data (e.g., via Zenodo or institutional repositories) with embargo options for sensitive findings. Cite prior work comprehensively to avoid selective reporting and ensure transparency in conflicts of interest (e.g., industry funding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
